molecular formula C9H5N5O2 B13807982 N-(1H-Tetrazol-5-yl)phthalimide CAS No. 57328-14-0

N-(1H-Tetrazol-5-yl)phthalimide

Cat. No.: B13807982
CAS No.: 57328-14-0
M. Wt: 215.17 g/mol
InChI Key: VZAWSUSSSSJKNW-UHFFFAOYSA-N
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Description

N-(1H-Tetrazol-5-yl)phthalimide is a chemical compound with the molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol It is characterized by the presence of a tetrazole ring attached to a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Tetrazol-5-yl)phthalimide typically involves the reaction of phthalic anhydride with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Tetrazol-5-yl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

N-(1H-Tetrazol-5-yl)phthalimide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-Tetrazol-5-yl)phthalimide involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Tetrazol-5-yl)phthalimide is unique due to the presence of both the tetrazole and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

57328-14-0

Molecular Formula

C9H5N5O2

Molecular Weight

215.17 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C9H5N5O2/c15-7-5-3-1-2-4-6(5)8(16)14(7)9-10-12-13-11-9/h1-4H,(H,10,11,12,13)

InChI Key

VZAWSUSSSSJKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNN=N3

Origin of Product

United States

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